(2E)-N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-3-[3-(trifluoromethyl)phenyl]prop-2-enamide
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Overview
Description
(2E)-N-{5-[(3,4-DICHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3-[3-(TRIFLUOROMETHYL)PHENYL]PROP-2-ENAMIDE is a complex organic compound characterized by its unique structure, which includes a thiazole ring, dichlorophenyl, and trifluoromethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-{5-[(3,4-DICHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3-[3-(TRIFLUOROMETHYL)PHENYL]PROP-2-ENAMIDE typically involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions. The dichlorophenyl and trifluoromethylphenyl groups are then introduced through nucleophilic substitution reactions.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This involves the use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH. The final product is purified using techniques like recrystallization and chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-{5-[(3,4-DICHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3-[3-(TRIFLUOROMETHYL)PHENYL]PROP-2-ENAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms in the dichlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(2E)-N-{5-[(3,4-DICHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3-[3-(TRIFLUOROMETHYL)PHENYL]PROP-2-ENAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2E)-N-{5-[(3,4-DICHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3-[3-(TRIFLUOROMETHYL)PHENYL]PROP-2-ENAMIDE involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Trifluoromethylphenyl derivatives: Compounds containing the trifluoromethylphenyl group, known for their stability and unique chemical properties.
Uniqueness
(2E)-N-{5-[(3,4-DICHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3-[3-(TRIFLUOROMETHYL)PHENYL]PROP-2-ENAMIDE stands out due to its combination of a thiazole ring with dichlorophenyl and trifluoromethylphenyl groups, which imparts unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H13Cl2F3N2OS |
---|---|
Molecular Weight |
457.3 g/mol |
IUPAC Name |
(E)-N-[5-[(3,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-[3-(trifluoromethyl)phenyl]prop-2-enamide |
InChI |
InChI=1S/C20H13Cl2F3N2OS/c21-16-6-4-13(10-17(16)22)9-15-11-26-19(29-15)27-18(28)7-5-12-2-1-3-14(8-12)20(23,24)25/h1-8,10-11H,9H2,(H,26,27,28)/b7-5+ |
InChI Key |
UIJSAYOSNFPPOZ-FNORWQNLSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)/C=C/C(=O)NC2=NC=C(S2)CC3=CC(=C(C=C3)Cl)Cl |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C=CC(=O)NC2=NC=C(S2)CC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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